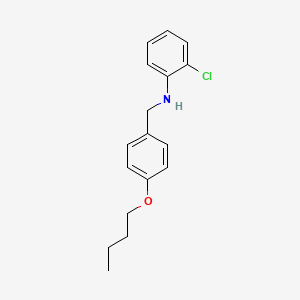

N-(4-Butoxybenzyl)-2-chloroaniline

Description

N-(4-Butoxybenzyl)-2-chloroaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyl group substituted with a butoxy group at the para position and a chlorine atom at the ortho position relative to the aniline nitrogen

Properties

IUPAC Name |

N-[(4-butoxyphenyl)methyl]-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-2-3-12-20-15-10-8-14(9-11-15)13-19-17-7-5-4-6-16(17)18/h4-11,19H,2-3,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEXFRGULUPQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butoxybenzyl)-2-chloroaniline typically involves the reaction of 4-butoxybenzyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butoxybenzyl)-2-chloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.

Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.

Substitution: The benzyl group can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Antitumor Activity

N-(4-Butoxybenzyl)-2-chloroaniline has shown promise as an antitumor agent. Research indicates that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In a study evaluating HDAC inhibitors, derivatives of aniline were synthesized and tested for their antitumor efficacy, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

HIV Inhibition

The compound's structural characteristics may also allow it to function as an inhibitor of HIV reverse transcriptase. Similar compounds have demonstrated effectiveness in preventing viral replication, indicating potential for this compound in antiviral therapies .

Case Study 1: Synthesis and Evaluation of Antitumor Agents

A study focused on synthesizing a series of aniline derivatives, including this compound, evaluated their HDAC inhibitory activity. The results indicated significant antitumor effects in vitro, with further investigations needed to assess their mechanisms and potential clinical applications .

Case Study 2: Antiviral Activity Against HIV

In another research project, compounds structurally related to this compound were screened for their ability to inhibit HIV replication. The findings suggested that modifications in the aniline structure could enhance antiviral activity, paving the way for future drug development targeting HIV .

Mechanism of Action

The mechanism of action of N-(4-Butoxybenzyl)-2-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the butoxybenzyl group can be replaced by other functional groups. Additionally, the chlorine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

4-Butoxybenzyl alcohol: Similar in structure but lacks the chlorine atom and aniline group.

2-Chloroaniline: Contains the chlorine atom and aniline group but lacks the butoxybenzyl group.

4-Butoxybenzyl chloride: Contains the butoxybenzyl group but lacks the aniline group.

Uniqueness

N-(4-Butoxybenzyl)-2-chloroaniline is unique due to the presence of both the butoxybenzyl and 2-chloroaniline moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.

Biological Activity

N-(4-Butoxybenzyl)-2-chloroaniline is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of organic compounds characterized by a chloroaniline moiety substituted with a butoxybenzyl group. Its structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity, particularly in the context of cancer research and enzyme inhibition.

Biological Activity Overview

1. Anticancer Properties

Research has shown that derivatives of chloroanilines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of related compounds and found that certain derivatives could induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and caspase activation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.5 |

| This compound | PC-3 (prostate cancer) | 12.3 |

2. Enzyme Inhibition

Chloroaniline derivatives have also been studied for their ability to inhibit various enzymes. For instance, compounds similar to this compound have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases . The inhibition of AChE by these compounds may be attributed to the presence of the chloro group, which enhances binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

1. DNA Intercalation

Some studies suggest that compounds with similar structures can intercalate into DNA, thereby disrupting replication and transcription processes . This property is vital for anticancer activity as it may lead to cell cycle arrest.

2. Apoptosis Induction

The compound is believed to induce apoptosis in cancer cells through the mitochondrial pathway, leading to increased caspase activity and subsequent cell death .

3. Enzyme Interaction

The interaction with enzymes such as AChE indicates potential therapeutic applications in treating conditions like Alzheimer's disease. The binding affinity can be modulated by structural modifications within the molecule .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Cytotoxicity Studies : A comparative analysis showed that this compound exhibited moderate cytotoxicity against MCF-7 and PC-3 cell lines, with IC50 values indicating effective concentration levels for inducing cell death.

- Enzyme Inhibition Studies : In vitro assays demonstrated that related compounds could inhibit AChE effectively, suggesting a mechanism that could be exploited for therapeutic purposes in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.